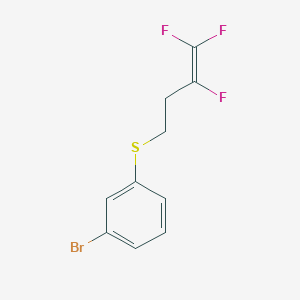
1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a trifluorobut-3-enyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene typically involves the bromination of 3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the trifluorobut-3-enyl group can influence the compound’s reactivity and stability. The pathways involved in these reactions are often studied to understand the compound’s behavior in different environments.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
- 1-Bromo-2-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
- 1-Chloro-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene
Uniqueness: 1-Bromo-3-(3,4,4-trifluoro-but-3-EN-1-YL)-benzene is unique due to the specific positioning of the bromine atom and the trifluorobut-3-enyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8BrF3S |
|---|---|
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
1-bromo-3-(3,4,4-trifluorobut-3-enylsulfanyl)benzene |
InChI |
InChI=1S/C10H8BrF3S/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6H,4-5H2 |
Clé InChI |
REZAZOAPYWULPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)SCCC(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

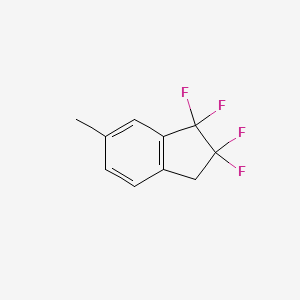
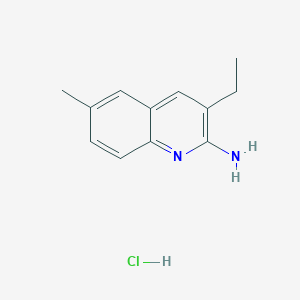
![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)
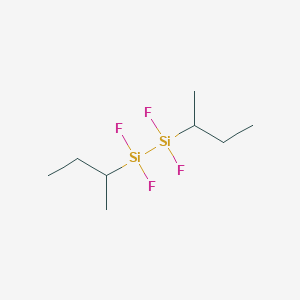
![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
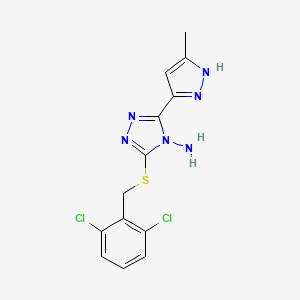

![3-{[(5S)-5,6-Dihydroxyhexyl]oxy}benzaldehyde](/img/structure/B12625556.png)
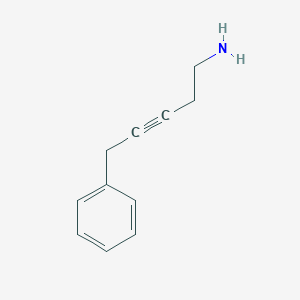
![4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile](/img/structure/B12625558.png)
